molecular formula C10H23Br2N B2396522 (2-Bromoethyl)dibutylamine hydrobromide CAS No. 854392-75-9

(2-Bromoethyl)dibutylamine hydrobromide

Cat. No.: B2396522
CAS No.: 854392-75-9
M. Wt: 317.109
InChI Key: HDORSSKXWLHSQD-UHFFFAOYSA-N
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Description

(2-Bromoethyl)dibutylamine hydrobromide is an organic compound with the molecular formula C10H22BrN·HBr. It is a derivative of dibutylamine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-bromoethyl group. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)dibutylamine hydrobromide can be synthesized through the reaction of dibutylamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction typically proceeds as follows:

    Reactants: Dibutylamine and 2-bromoethanol.

    Catalyst: Hydrobromic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process generally includes:

    Raw Materials: Dibutylamine, 2-bromoethanol, and hydrobromic acid.

    Reaction Setup: Continuous flow reactors to maintain consistent reaction conditions.

    Purification: The product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)dibutylamine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.

    Oxidation: The major product is the corresponding amine oxide.

    Reduction: The primary product is dibutylamine with an ethyl group.

Scientific Research Applications

(2-Bromoethyl)dibutylamine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)dibutylamine hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in various chemical reactions and modifications.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoethyl)dimethylamine hydrobromide
  • (2-Bromoethyl)diethylamine hydrobromide
  • (2-Bromoethyl)dipropylamine hydrobromide

Uniqueness

(2-Bromoethyl)dibutylamine hydrobromide is unique due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to its dimethyl, diethyl, and dipropyl counterparts, the dibutyl derivative offers distinct properties that make it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N-(2-bromoethyl)-N-butylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrN.BrH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDORSSKXWLHSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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